Ethyl 4-Bromo-7-fluoroindole-3-acetate
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Overview
Description
Ethyl 4-Bromo-7-fluoroindole-3-acetate is a chemical compound belonging to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for further chemical modifications .
Preparation Methods
The synthesis of Ethyl 4-Bromo-7-fluoroindole-3-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to promote the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 4-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 4-Bromo-7-fluoroindole-3-acetate has several scientific research applications:
Agriculture: The compound can be used to develop agrochemicals that enhance crop protection and growth.
Materials Science: It is utilized in the synthesis of organic materials with specific electronic and optical properties for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Ethyl 4-Bromo-7-fluoroindole-3-acetate can be compared with other indole derivatives such as:
4-Bromoindole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoroindole: Lacks the bromine atom, which can affect its chemical properties and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.
This compound stands out due to the combined presence of bromine and fluorine atoms, which can enhance its reactivity and potential for diverse applications.
Biological Activity
Ethyl 4-Bromo-7-fluoroindole-3-acetate (C₁₁H₉BrFNO₂) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of:
- Indole ring : A bicyclic structure that is a common motif in many biologically active compounds.
- Bromine atom : Located at the 4-position, influencing the compound's reactivity.
- Fluorine atom : Positioned at the 7-position, enhancing binding affinity to biological targets.
- Acetate group : Present at the 3-position, which may affect solubility and biological activity.
The molecular weight of this compound is approximately 286.10 g/mol, making it a relatively small molecule suitable for various biochemical interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine and fluorine substituents enhance its binding properties, potentially increasing its efficacy as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis .
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Properties :
- Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. This compound has been evaluated for its potential in targeting various cancer types .
- Case studies indicate significant cytotoxic effects on cancer cell lines, suggesting its role as a promising candidate for cancer therapy.
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial quorum sensing and biofilm formation, particularly against Pseudomonas aeruginosa .
- Research indicates that it can reduce virulence factors without inhibiting planktonic cell growth, making it a potential antivirulence agent .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related indole derivatives:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 5-Bromo-7-fluoroindole-3-acetate | Bromine at position 5 | Different reactivity due to bromine position |
7-Fluoroindole | Lacks bromine | Limited binding affinity compared to bromo derivatives |
Indole-3-acetic acid | Naturally occurring plant hormone | Different biological functions |
The distinct combination of bromine and fluorine in this compound enhances its reactivity and potential applications compared to simpler indoles .
Research Findings
Recent studies have focused on synthesizing this compound and evaluating its biological activities through various assays:
-
Cytotoxicity Assays :
- IC50 values were determined for different cancer cell lines, showing promising results in inhibiting cell growth.
-
Antimicrobial Testing :
- Minimum inhibitory concentration (MIC) assays confirmed the effectiveness of the compound against several bacterial strains.
- Molecular Docking Studies :
Properties
Molecular Formula |
C12H11BrFNO2 |
---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11BrFNO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
MTLOHRUUHIIPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
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